Higher JAK2V617F Mutant Selectivity vs. Ruxolitinib, Fedratinib, and Others in Ba/F3 Cell Proliferation Assays
NS-018 demonstrates a 4.3-fold selectivity for JAK2V617F over wild-type JAK2 in Ba/F3 cell proliferation assays, which is higher than the 1.0- to 2.9-fold selectivity observed for seven other JAK2 inhibitors, including ruxolitinib (2.0-fold), fedratinib (TG101348, 1.5-fold), and momelotinib (CYT387, 1.8-fold) [1].
| Evidence Dimension | JAK2V617F/WT selectivity ratio (Ba/F3 cell proliferation IC50 ratio) |
|---|---|
| Target Compound Data | 4.3-fold selectivity (IC50: 470 nM for JAK2V617F vs. 2000 nM for JAK2WT) |
| Comparator Or Baseline | Ruxolitinib: 2.0-fold (310 nM vs. 630 nM); Fedratinib (TG101348): 1.5-fold (650 nM vs. 1000 nM); Momelotinib (CYT387): 1.8-fold (2400 nM vs. 4300 nM); Tofacitinib: 2.9-fold (760 nM vs. 2200 nM) |
| Quantified Difference | NS-018's 4.3-fold selectivity is >2-fold higher than ruxolitinib's and ~2.9-fold higher than fedratinib's |
| Conditions | Ba/F3 murine pro-B cell line expressing either JAK2V617F or wild-type JAK2, cultured with IL-3 for wild-type cells |
Why This Matters
Higher mutant selectivity may translate to greater therapeutic index by preferentially targeting pathogenic JAK2V617F-driven clones over normal hematopoietic cells, potentially reducing hematologic toxicity.
- [1] Nakaya Y, et al. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Blood Cancer J. 2014;4(1):e174. Table 1. View Source
